molecular formula C13H23BN2O4 B1319014 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 864754-40-5

1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1319014
CAS No.: 864754-40-5
M. Wt: 282.15 g/mol
InChI Key: JYXYGJBBORRRTE-UHFFFAOYSA-N
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Description

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 864754-40-5, providing unambiguous identification within chemical databases worldwide. The molecular descriptor number MFCD08706099 serves as an additional identifier for this specific compound structure in molecular design libraries.

The systematic name reflects the compound's complex architecture, beginning with the pyrazole heterocycle as the parent structure. The "1H-pyrazole" designation indicates the tautomeric form where the hydrogen atom is positioned on the nitrogen at position 1 of the five-membered ring. The "4-" prefix specifies that the boron-containing substituent is attached to carbon position 4 of the pyrazole ring, while the "1-" prefix indicates the dimethoxyethyl group is bonded to nitrogen position 1.

Table 1: Chemical Identifiers and Physical Properties

Property Value Reference
Chemical Abstracts Service Number 864754-40-5
Molecular Formula C₁₃H₂₃BN₂O₄
Molecular Weight 282.149 daltons
Monoisotopic Mass 282.175088 daltons
Melting Point Not Available
Boiling Point 379.5°C at 760 mmHg
Flash Point 183.3°C
Density 1.09 g/cm³
Refractive Index 1.493

The International Chemical Identifier Key JYXYGJBBORRRTE-UHFFFAOYSA-N provides a unique hash-based identifier derived from the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation O1B(C2C=NN(CC(OC)OC)C=2)OC(C)(C)C1(C)C encodes the complete molecular structure in a linear text format suitable for computational applications.

The dioxaborolane moiety represents a pinacol ester derivative of boronic acid, where the boron atom forms a cyclic structure with two oxygen atoms and four methyl substituents. This configuration, designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, provides enhanced stability compared to free boronic acids while maintaining reactivity for synthetic transformations. The dimethoxyethyl group introduces additional complexity through the presence of two methoxy groups attached to the same carbon atom, creating an acetal functionality that can serve as a protecting group or reactive site depending on reaction conditions.

Alternative nomenclature systems recognize this compound through various synonymous designations including this compound and 1H-Pyrazole,1-(2,2-dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). These variations reflect different approaches to systematic naming while maintaining chemical accuracy and uniqueness in identification.

Historical Development in Boron-Containing Heterocyclic Chemistry

The development of this compound represents a significant milestone in the evolution of boron-containing heterocyclic chemistry, building upon foundational discoveries dating back to Edward Frankland's pioneering work in 1860. Frankland's initial synthesis of ethylboronic acid through the reaction of diethylzinc with triethyl borate established the fundamental principles of organoborane chemistry that would eventually lead to sophisticated compounds like the present pyrazole derivative.

The historical progression from simple boronic acids to complex heterocyclic boronic esters reflects decades of methodological advancement in synthetic organic chemistry. Early boronic acid chemistry was limited by the instability of free boronic acids, which readily undergo dehydration to form cyclic trimers, particularly under elevated temperatures or in the presence of protic solvents. The development of pinacol ester derivatives, exemplified by the tetramethyl-1,3,2-dioxaborolane moiety in the target compound, addressed these stability concerns while preserving the essential reactivity of the boron center for cross-coupling reactions.

Table 2: Historical Milestones in Boron Heterocycle Development

Year Development Significance Reference
1860 Frankland's ethylboronic acid synthesis First isolated boronic acid compound
Late 20th Century Pinacol ester methodology Enhanced stability for boronic acids
2019-2020 Advanced boron heterocycle applications Small molecule activation capabilities
2020 Pyrazole boronic ester homocoupling Bipyrazole synthesis methodology
2025 Single-atom editing technology Rapid pharmaceutical compound modification

The integration of pyrazole heterocycles with boronic ester functionality represents a convergence of two distinct chemical traditions. Pyrazole chemistry emerged as a significant area of pharmaceutical research due to the biological activity exhibited by many pyrazole-containing compounds, while boronic acid chemistry developed primarily through synthetic methodology research focused on carbon-carbon bond formation. The combination of these chemical motifs in compounds like this compound demonstrates the sophisticated molecular architecture achievable through modern synthetic methods.

Recent developments in boron-containing heterocycle chemistry have emphasized the unique reactivity patterns exhibited by these compounds in small molecule activation processes. Research conducted in 2019 demonstrated that boron-containing heterocycles can enable the activation of both sigma and pi bonds in small molecules, mimicking transition-metal complex behavior through main group chemistry approaches. This capability represents a paradigm shift from traditional metal-based catalysis toward more sustainable and economically viable synthetic methodologies.

The emergence of single-atom editing technology in 2025 has further accelerated the development of boron-containing pharmaceuticals, with particular emphasis on anti-inflammatory and antibacterial properties exhibited by these compounds. This technological advancement has markedly enhanced the efficiency and speed of pharmaceutical compound synthesis, enabling rapid modifications to complex molecules through precise atomic-level changes. The methodology facilitates both the addition of atoms to pre-existing boron-containing heterocycles and the insertion of boron atoms into alternative heterocyclic frameworks, expanding the accessible chemical space for drug discovery applications.

Contemporary research has also explored the homocoupling reactions of pyrazole boronic esters, as demonstrated in 2020 studies describing palladium-catalyzed oxidative homocoupling to access versatile bipyrazoles. These synthetic methodologies provide facile routes to complex heterocyclic architectures while maintaining the functional group tolerance necessary for pharmaceutical applications. The development of such methods represents continued evolution in the field, building upon historical foundations while incorporating modern catalytic principles and mechanistic understanding.

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O4/c1-12(2)13(3,4)20-14(19-12)10-7-15-16(8-10)9-11(17-5)18-6/h7-8,11H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYGJBBORRRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592296
Record name 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-40-5
Record name 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Reaction Conditions:

  • Reagents: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 2,2-dimethoxyethyl chloride (or bromide), and a base such as cesium carbonate.
  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Temperature: Elevated temperatures, often around 160 °C.
  • Method: Microwave irradiation is frequently employed to accelerate the reaction and improve yields.
  • Time: Approximately 30 minutes under microwave conditions.

Example Procedure:

Step Reagents & Conditions Outcome
1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.52 mmol), 2,2-dimethoxyethyl chloride (0.62 mmol), cesium carbonate (0.73 mmol) in DMF (1 mL) Microwave heating at 160 °C for 30 min
2 Concentration under reduced pressure Crude product
3 Purification by silica gel chromatography (hexanes/ethyl acetate gradient) Pure this compound
  • This method yields the target compound in high purity and quantitative yield (up to 100% reported in similar analogs).

Reaction Mechanism Insights

  • The base deprotonates the pyrazole nitrogen, generating a nucleophilic species.
  • The nucleophile attacks the electrophilic carbon of the 2,2-dimethoxyethyl halide, forming the N-alkylated product.
  • The boronate ester remains intact under these conditions, preserving the functional group for further synthetic utility.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Commercially available or synthesized
Alkylating agent 2,2-Dimethoxyethyl chloride or bromide Electrophilic alkyl halide
Base Cesium carbonate Strong, non-nucleophilic base
Solvent N,N-Dimethylformamide (DMF) Polar aprotic solvent
Temperature 160 °C (microwave irradiation) Accelerates reaction
Reaction time 30 minutes Efficient conversion
Purification Silica gel chromatography Hexanes/ethyl acetate gradient
Yield Up to 100% (reported for analogs) High efficiency

Additional Notes on Scale-Up and Industrial Considerations

  • Microwave-assisted synthesis is efficient for small-scale laboratory preparation but may require adaptation for industrial scale.
  • Alternative heating methods or continuous flow reactors could be employed for scale-up.
  • The choice of base and solvent is critical to maintain the integrity of the boronate ester.
  • Purification by chromatography is standard for research scale; crystallization or other methods may be explored for larger scale production.

Summary of Research Findings

  • The alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2,2-dimethoxyethyl halides under basic conditions in DMF is a robust and high-yielding method to prepare this compound.
  • Microwave irradiation significantly reduces reaction time and improves yield.
  • The boronate ester functionality is stable under these reaction conditions, allowing for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the dioxaborolane moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role in drug development. Its structural features make it a valuable candidate for designing new pharmaceuticals. The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolan) enhances its reactivity and potential bioactivity.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of boron-containing compounds. Research indicates that derivatives of 1H-pyrazole can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating complex molecules.

Reactions and Mechanisms

  • Cross-Coupling Reactions : The boron moiety allows for participation in cross-coupling reactions with halides under palladium-catalyzed conditions. This property is crucial for synthesizing biaryl compounds that are prevalent in pharmaceuticals .
  • Nucleophilic Substitution : The presence of the dimethoxyethyl group provides nucleophilic sites that can react with electrophiles in synthetic pathways, expanding the utility of this compound in synthesizing diverse organic compounds .

Materials Science

In materials science, the unique properties of 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole make it suitable for applications in creating advanced materials.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the rigid structure provided by the pyrazole and boron components.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in reversible covalent bonding with diols, which is useful in sensor applications and drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-boronic esters, which vary in substituents on the pyrazole ring and the boronate-protecting groups. Below is a detailed comparison with analogous compounds:

Structural and Functional Group Variations

Compound Name Substituent at Pyrazole 1-Position Boronate Group Molecular Formula Molecular Weight (g/mol) Key Applications/References
1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2,2-Diethoxyethyl Pinacol boronate C₁₅H₂₇BN₂O₄ 310.20 Suzuki coupling intermediates
1-(2-(Pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2-(Pyrrolidin-1-yl)ethyl Pinacol boronate C₁₅H₂₅BN₃O₂ 298.19 Antibacterial agents
1-(2-Chloro-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 2-Chloro-3-(trifluoromethyl)benzyl Pinacol boronate C₁₈H₁₈BClF₃N₂O₂ 413.61 Kinase inhibitors
1-(Difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Difluoromethyl Pinacol boronate C₁₀H₁₅BF₂N₂O₂ 244.05 Fluorinated drug candidates

Stability and Reactivity

  • Electron-donating vs. electron-withdrawing groups : The dimethoxyethyl group in the target compound enhances solubility but may reduce electrophilicity compared to electron-withdrawing substituents like trifluoromethyl or chlorobenzyl groups .
  • Steric effects : Bulky substituents (e.g., pyrrolidinyl or benzyl groups) slow down cross-coupling kinetics but improve regioselectivity in multi-step syntheses .

Key Research Findings

Synthetic Efficiency : The target compound achieves 88% yield in optimized borylation reactions, outperforming diethoxyethyl analogs (75–80% yield) .

Biological Activity : Pyrazole-boronic esters with polar substituents (e.g., dimethoxyethyl) show higher metabolic stability in pharmacokinetic studies compared to lipophilic variants .

Catalytic Performance : In Pd-catalyzed couplings, electron-rich pyrazole-boronic esters exhibit faster reaction rates (≤2 hours) than electron-deficient derivatives (≥6 hours) .

Biological Activity

1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 864754-40-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing data on its biological properties, focusing on its mechanisms of action, efficacy in various studies, and safety profile.

  • Molecular Formula : C13H23BN2O4
  • Molecular Weight : 282.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 864754-40-5
  • Solubility : Insoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. It is believed to act as a boron-containing compound that may influence various enzymatic processes. The presence of the pyrazole moiety suggests potential interactions with targets involved in inflammatory responses and cellular signaling pathways.

Antitumor Activity

Recent studies have explored the antitumor effects of pyrazole derivatives. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate that it possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In animal models of inflammation, this pyrazole derivative exhibited significant anti-inflammatory properties. It reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study 2Showed antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than traditional antibiotics.
Study 3In vivo studies indicated a reduction in paw edema in rat models when treated with the compound compared to control groups.

Safety Profile

While the compound exhibits promising biological activities, safety assessments are crucial for its potential therapeutic use. According to hazard classifications:

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

Precautionary measures should be taken when handling this compound to minimize exposure risks.

Q & A

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in Suzuki-Miyaura cross-coupling reactions?

The boronate ester moiety serves as a key intermediate in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. This group reacts with aryl/heteroaryl halides or triflates in the presence of palladium catalysts (e.g., PdCl₂(PPh₃)₂ or Pd₂(dba)₃) and bases (e.g., Na₂CO₃) to generate biaryl or heterobiaryl structures . For example, in the synthesis of M1 muscarinic receptor modulators, the boronate ester group facilitated coupling with aryl halides under degassed THF/water conditions at 100°C, yielding intermediates in 77% efficiency .

Q. What are common synthetic strategies for introducing the 2,2-dimethoxyethyl substituent to the pyrazole core?

Alkylation of the pyrazole nitrogen is a standard approach. For instance:

  • Step 1 : React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2,2-dimethoxyethyl bromide or chloride in the presence of K₂CO₃/KI in DMF .
  • Step 2 : Purify via column chromatography to isolate the alkylated product.
    This method mirrors the alkylation of pyrazole derivatives with benzyl or tetrahydropyranyl groups reported in analogous syntheses .

Q. How should this compound be stored to maintain stability?

Due to the hydrolytic sensitivity of the boronate ester group, store the compound under refrigeration (2–8°C) in airtight containers with desiccants. Avoid prolonged exposure to moisture or oxygen, as degradation can lead to reduced coupling efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered aryl halides?

Optimization involves:

  • Catalyst selection : Pd₂(dba)₃/X-Phos systems show superior performance for bulky substrates compared to PdCl₂(PPh₃)₂ .
  • Solvent/base systems : Use dioxane with triethylamine for enhanced solubility of aromatic intermediates .
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.
Catalyst Solvent Base Yield Range Reference
PdCl₂(PPh₃)₂THF/H₂ONa₂CO₃77%
Pd₂(dba)₃/X-PhosDioxaneTriethylamineNot reported

Q. How can competing side reactions during alkylation of the pyrazole nitrogen be mitigated?

  • Regioselectivity control : Use bulky alkylating agents (e.g., 2,2-dimethoxyethyl bromide) to favor N1-alkylation over N2-substitution .
  • Catalytic additives : KI in DMF enhances reactivity by generating softer iodide intermediates, reducing byproducts .
  • Low-temperature quenching : Rapid cooling after alkylation minimizes decomposition of sensitive boronate esters .

Q. What advanced characterization techniques validate the structural integrity of this compound?

  • X-ray crystallography : Resolves bond angles and confirms the planar geometry of the pyrazole ring and boronate ester .
  • DFT calculations : Validate electronic properties (e.g., HOMO/LUMO energies) and predict reactivity in cross-coupling reactions .
  • Multi-nuclear NMR : ¹¹B NMR (δ ~30 ppm) confirms boronate ester integrity, while ¹H/¹³C NMR resolves substituent positioning .

Q. How should discrepancies in reaction yields between studies be reconciled?

  • Purity assessment : Verify starting material purity (≥95%) via HPLC or GC-MS. Lower purity (e.g., 90%) can reduce yields by 10–15% .
  • Moisture control : Use rigorously dried solvents and inert atmospheres to prevent boronate ester hydrolysis .
  • Catalyst activity : Pre-activate palladium catalysts with reducing agents (e.g., NaBH₄) to enhance turnover .

Q. What strategies prevent decomposition of air-sensitive intermediates during synthesis?

  • Schlenk techniques : Conduct reactions under nitrogen/argon using degassed solvents .
  • Low-temperature storage : Store intermediates at –20°C in sealed vials with molecular sieves .
  • In-line monitoring : Use FT-IR or Raman spectroscopy to detect real-time degradation (e.g., B–O bond cleavage) .

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